![molecular formula C14H21N B1360367 N-[(4-tert-butylphenyl)methyl]cyclopropanamine CAS No. 119290-83-4](/img/structure/B1360367.png)

N-[(4-tert-butylphenyl)methyl]cyclopropanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

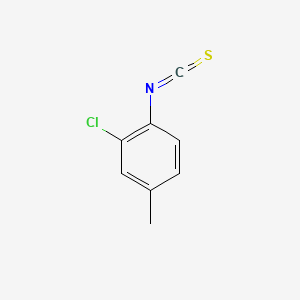

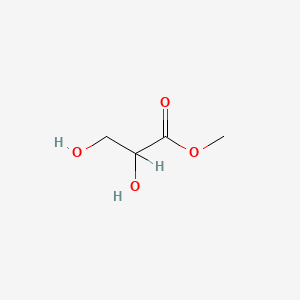

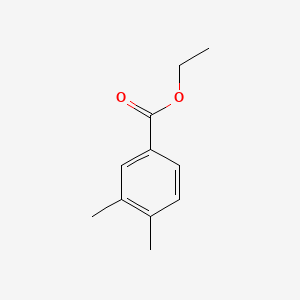

“N-[(4-tert-butylphenyl)methyl]cyclopropanamine” is a chemical compound. It contains a total of 37 bonds, including 16 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, and 1 secondary amine .

Molecular Structure Analysis

The molecular structure of “N-[(4-tert-butylphenyl)methyl]cyclopropanamine” includes a cyclopropane ring attached to a tert-butylphenyl group via a methylene bridge . The exact 3D structure can be computed using specialized software .

Aplicaciones Científicas De Investigación

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs) like N-[(4-tert-butylphenyl)methyl]cyclopropanamine are primarily used to inhibit oxidative reactions in various products, thereby extending their shelf life. Research has shown that these SPAs are detectable in different environmental matrices, such as indoor dust, outdoor air particulates, sea sediment, and river water. Human exposure pathways include food intake, dust ingestion, and the use of personal care products, with breast milk being a significant pathway for infants. Studies indicate potential health hazards including hepatic toxicity, endocrine disruption, and carcinogenicity. Further research is recommended to focus on contamination and environmental behaviors of novel SPAs, toxicity effects of co-exposure to several SPAs, and the development of SPAs with lower toxicity and migration potential to minimize environmental pollution (Liu & Mabury, 2020).

Reversible Cholinesterase Inhibitors as Pretreatment for Organophosphates Exposure

Organophosphorus compounds (OPCs) pose a significant health hazard as inhibitors of acetylcholinesterase (AChE). AChE inhibitors, potentially including compounds like N-[(4-tert-butylphenyl)methyl]cyclopropanamine, have been studied for their prophylactic efficacy against a broad range of OPCs. The studies indicate that certain AChE inhibitors, when administered before exposure to OPCs, can significantly mitigate the toxic effects. The research underscores the need for further investigation to find effective prophylactic agents against OPC exposure (Lorke & Petroianu, 2018).

Neurochemistry and Neurotoxicity of MDMA and Related Compounds

Studies on 3,4-Methylenedioxymethamphetamine (MDMA) and related compounds, which may include substances like N-[(4-tert-butylphenyl)methyl]cyclopropanamine, have shed light on the neurochemical and neurotoxic effects of these substances. These compounds, known for their recreational use, have been associated with selective serotonergic neurotoxicity. The research emphasizes the need for a comprehensive understanding of the acute and long-term effects of such substances on neurotransmission, which is crucial for assessing the potential risks and therapeutic applications (Mckenna & Peroutka, 1990).

Propiedades

IUPAC Name |

N-[(4-tert-butylphenyl)methyl]cyclopropanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-14(2,3)12-6-4-11(5-7-12)10-15-13-8-9-13/h4-7,13,15H,8-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOEIDUGAOYDNPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CNC2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40922919 |

Source

|

| Record name | N-[(4-tert-Butylphenyl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119290-83-4 |

Source

|

| Record name | Cyclopropanamine, N-((4-tert-Butylphenyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119290834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(4-tert-Butylphenyl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylnaphth[2,3-d]oxazole](/img/structure/B1360287.png)

![5-Methylene-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B1360297.png)

![Bicyclo[3.2.1]octan-8-one](/img/structure/B1360301.png)